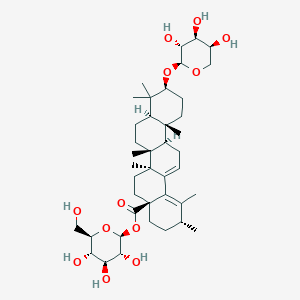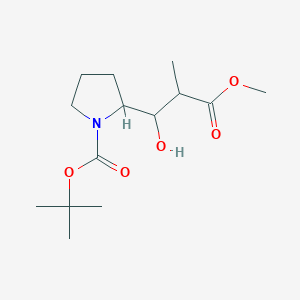
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester is a triterpenoid saponin compound. It is derived from the roots of Ilex cornuta, a plant known for its medicinal properties. This compound is notable for its complex structure, which includes multiple sugar moieties attached to a triterpene backbone, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester typically involves several steps:
Extraction: The initial step involves the extraction of the triterpene aglycone from the roots of Ilex cornuta using solvents like methanol or ethanol.
Glycosylation: The extracted aglycone undergoes glycosylation, where sugar moieties (alpha-L-arabinopyranose and beta-D-glucopyranose) are attached. This step often requires catalysts such as silver carbonate or acid catalysts to facilitate the reaction.
Purification: The final product is purified using chromatographic techniques like HPLC to achieve high purity levels (typically >98%).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and large extraction units.
Automated glycosylation: Employing automated reactors to ensure consistent glycosylation.
High-throughput purification: Utilizing industrial-scale chromatography systems to purify the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the sugar moieties or the triterpene backbone, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products
Oxidized derivatives: Various carboxylic acids and ketones.
Reduced derivatives: Alcohols and alkanes.
Substituted derivatives: Compounds with modified sugar moieties or triterpene backbone.
Wissenschaftliche Forschungsanwendungen
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester involves:
Molecular Targets: It targets specific proteins and enzymes involved in inflammatory pathways, such as NF-κB and COX-2.
Pathways: The compound modulates signaling pathways like the MAPK and PI3K/Akt pathways, leading to reduced inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,19(29)-dien-28-oic acid beta-D-glucopyranosyl ester
- 3beta-(alpha-L-Arabinopyranosyloxy)olean-12,18-dien-28-oic acid beta-D-glucopyranosyl ester
Uniqueness
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester is unique due to its specific triterpene backbone and the arrangement of sugar moieties, which confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
435269-07-1 |
|---|---|
Molekularformel |
C41H64O12 |
Molekulargewicht |
748.9 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aS,6aR,6aS,6bR,8aR,10S,12aR)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylate |
InChI |
InChI=1S/C41H64O12/c1-20-10-15-41(36(49)53-35-33(48)31(46)30(45)24(18-42)51-35)17-16-39(6)22(28(41)21(20)2)8-9-26-38(5)13-12-27(37(3,4)25(38)11-14-40(26,39)7)52-34-32(47)29(44)23(43)19-50-34/h8,20,23-27,29-35,42-48H,9-19H2,1-7H3/t20-,23+,24-,25+,26-,27+,29+,30-,31+,32-,33-,34+,35+,38+,39-,40-,41+/m1/s1 |
InChI-Schlüssel |
LAJREHMDUQCCEI-XRYDYIBCSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)C2=C1C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2=C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)

![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)



![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)


